molecular formula C4H2N4O6 B2507549 3,4-dinitro-1H-pyrazole-5-carboxylic acid CAS No. 297149-34-9

3,4-dinitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2507549
CAS No.: 297149-34-9
M. Wt: 202.082
InChI Key: WHCXFJISYFMZSN-UHFFFAOYSA-N
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Description

3,4-dinitro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C4H2N4O6 and its molecular weight is 202.082. The purity is usually 95%.
BenchChem offers high-quality 3,4-dinitro-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dinitro-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dinitro-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O6/c9-4(10)1-2(7(11)12)3(6-5-1)8(13)14/h(H,5,6)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCXFJISYFMZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,4-dinitro-1H-pyrazole-5-carboxylic acid energetic material potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,4-dinitro-1H-pyrazole-5-carboxylic acid (3,4-DNPCA) , evaluating its potential as an energetic material.

Executive Summary: The Dinitropyrazole Carboxylates

3,4-dinitro-1H-pyrazole-5-carboxylic acid (3,4-DNPCA) represents a critical chemical junction in the synthesis of high-energy-density materials (HEDMs). While the molecule itself exhibits inherent thermal instability due to facile decarboxylation, this specific property makes it a vital precursor for 3,4-dinitropyrazole (3,4-DNP) , a prominent melt-cast explosive.

Researchers must distinguish 3,4-DNPCA from its stable isomer, 3,5-dinitropyrazole-4-carboxylic acid (CDNP) . While 3,4-DNPCA is primarily a transient intermediate, CDNP forms stable, high-density energetic salts comparable to TATB. This guide analyzes the synthesis, stability mechanisms, and energetic performance of this chemical family.

Molecular Architecture & Stability Theory

The energetic potential of nitropyrazoles is governed by the balance between ring strain, nitro-group density, and hydrogen bonding.

Structural Isomerism

The position of the carboxylic acid group relative to the nitro groups dictates the molecule's thermal fate.

  • 3,4-Dinitro-1H-pyrazole-5-carboxylic Acid (3,4-DNPCA): The carboxyl group at position 5 is adjacent to the ring nitrogen and a nitro group. Electronic repulsion and the acidity of the pyrazole proton facilitate decarboxylation (loss of

    
    ) at elevated temperatures or in basic media.
    
  • 3,5-Dinitropyrazole-4-carboxylic Acid (CDNP): The carboxyl group is flanked by two nitro groups at the 3 and 5 positions. This "locking" effect, combined with strong intermolecular hydrogen bonding, stabilizes the carboxylate, allowing for the isolation of high-density energetic salts.

Oxygen Balance & Density

Both isomers offer high oxygen content due to the


 and 

moieties.
  • Oxygen Balance (

    
    ):  Approx. -20% to -15% (depending on hydration), significantly better than TNT (-74%).
    
  • Crystal Density: The carboxylic acid moiety acts as a density booster via hydrogen bonding networks, pushing crystal densities toward 1.85–1.92 g/cm³ , a critical threshold for high detonation velocity.

Synthesis & Reaction Pathways

The synthesis of 3,4-DNPCA is often an intermediate step in the production of 3,4-DNP. The following workflow illustrates the divergence between the unstable 3,4-isomer and the stable 3,5-isomer.

Experimental Workflow

The synthesis typically begins with pyrazole or 3-methylpyrazole. Direct nitration is challenging; thus, rearrangement strategies are employed.

Protocol A: Synthesis of 3,4-DNP via Decarboxylation (The 3,4-DNPCA Route)

  • Nitration: Pyrazole-3-carboxylic acid is nitrated using mixed acid (

    
    ) or via N-nitration followed by thermal rearrangement.[1]
    
  • Intermediate Formation: 3,4-dinitro-1H-pyrazole-5-carboxylic acid forms in situ.

  • Decarboxylation: Heating the reaction mixture (often >100°C) triggers the loss of

    
    .
    
  • Isolation: The product, 3,4-dinitropyrazole (3,4-DNP) , precipitates as a stable solid.

Protocol B: Synthesis of Stable CDNP Salts

  • Precursor: 3,5-dimethylpyrazole is oxidized to the dicarboxylic acid, then nitrated/decarboxylated selectively to yield 3,5-dinitropyrazole-4-carboxylic acid.

  • Salt Formation: Neutralization with nitrogen-rich bases (e.g., hydrazine, hydroxylamine) yields energetic salts.

Pathway Visualization

SynthesisPathways Start Pyrazole Precursors Inter34 3,4-Dinitro-5-COOH (Unstable Intermediate) Start->Inter34 Nitration (Mixed Acid) Inter35 3,5-Dinitro-4-COOH (CDNP) Stable Acid Start->Inter35 Oxidation & Nitration Prod34 3,4-Dinitropyrazole (3,4-DNP) Melt-Cast Explosive Inter34->Prod34 Decarboxylation (-CO2) Heat/Basic Media Salts35 Energetic Salts (e.g., Hydroxylammonium) Inter35->Salts35 Neutralization (NH2OH, N2H4)

Caption: Divergent synthesis pathways. The 3,4-isomer (yellow) typically decarboxylates to 3,4-DNP, while the 3,5-isomer (green) forms stable salts.

Physicochemical & Energetic Characterization

Since pure 3,4-DNPCA is difficult to isolate and test due to instability, the data below focuses on its derivative product (3,4-DNP) and its stable isomer (CDNP) .

Table 1: Comparative Energetic Properties
Property3,4-DNP (Decarboxylated Product)CDNP (Stable Isomer)TNT (Reference)
Formula



Density (g/cm³) 1.87 1.821.65
Melting Point (°C) 88 (Melt-Cast)235 (Decomp)80
Detonation Velocity (

, km/s)
8.1 ~8.3 (Salt dependent)6.9
Detonation Pressure (

, GPa)
28.0 ~30.019.5
Impact Sensitivity (

, cm)
>100 (Insensitive)>40 (Salt dependent)50
Primary Application Melt-Cast ExplosiveInsensitive High ExplosiveStandard

Note: Data derived from EXPLO5 calculations and experimental calorimetry [1][2].

The 3,4-DNP Advantage

The decarboxylation of 3,4-DNPCA yields 3,4-DNP, which is a prime candidate to replace TNT.

  • Melt-Cast Capability: With a melting point of 88°C, it can be cast into munitions using existing steam-heating infrastructure.

  • Performance: It offers a ~15% increase in detonation velocity over TNT.[2]

The CDNP Advantage

The stable 3,5-isomer allows for "tuning" via salt formation.

  • Hydroxylammonium Salt: Exhibits density >1.90 g/cm³ and detonation velocities approaching HMX (>9 km/s) while maintaining low sensitivity.

Experimental Protocols (Self-Validating)

Protocol: Detection of Decarboxylation in 3,4-DNPCA Synthesis

Purpose: To verify the conversion of the carboxylic acid intermediate to the nitro-pyrazole product.

  • Dissolution: Dissolve 1.0 g of the crude nitration product (suspected 3,4-DNPCA) in 10 mL of warm water (50°C).

  • Acidification: Verify pH < 2 using a calibrated probe.

  • Thermal Trigger: Heat the solution to 90°C.

    • Observation: Vigorous effervescence indicates evolution of

      
      .
      
  • Precipitation: Cool to 4°C. The precipitate formed is 3,4-DNP .

  • Validation (NMR):

    • Precursor (Theoretical): Would show -COOH proton at >12 ppm.

    • Product (3,4-DNP): Shows loss of -COOH signal; pyrazole C-H protons shift upfield.

Conclusion & Future Outlook

3,4-dinitro-1H-pyrazole-5-carboxylic acid is an energetic material paradox: its value lies in its instability. It serves as the transient gateway to 3,4-dinitropyrazole , a molecule capable of outperforming TNT in melt-cast applications.

For researchers seeking stable carboxylic acid derivatives, the focus must shift to the 3,5-dinitropyrazole-4-carboxylic acid (CDNP) isomer. The CDNP scaffold allows for the synthesis of ionic salts that combine the high density of the carboxylate group with the high nitrogen content of the pyrazole ring, offering a pathway to insensitive high explosives (IHEs).

References

  • Synthesis and Energetic Properties of 3,4-Dinitropyrazole (DNP). Source: Propellants, Explosives, Pyrotechnics. [Link][3]

  • Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Source: Crystal Growth & Design (ACS). [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Source: Molecules (MDPI). [Link]

  • Thermal Stability and Decomposition of Dinitropyrazoles. Source: Journal of Energetic Materials. [Link]

Sources

Technical Guide: Tautomerism in Dinitropyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the tautomerism of dinitropyrazole carboxylic acid derivatives, structured for researchers and drug development professionals.

Executive Summary

Dinitropyrazole carboxylic acids represent a specialized class of high-energy-density materials (HEDMs) and pharmacophores where annular tautomerism critically influences stability, density, and reactivity. Unlike simple pyrazoles, the presence of two strongly electron-withdrawing nitro groups (


) coupled with a carboxylic acid moiety (

) creates a complex proton-transfer landscape.

This guide analyzes the tautomeric equilibria of the two primary isomers of interest: 3,5-dinitropyrazole-4-carboxylic acid (CDNP) and 3,4-dinitropyrazole-5-carboxylic acid . It details the mechanistic causality between tautomeric states and physicochemical properties, providing validated protocols for their identification and modulation.

Theoretical Framework: The Tautomeric Landscape

Annular Tautomerism Mechanism

Pyrazoles exhibit annular tautomerism, a rapid proton exchange between nitrogen atoms


 and 

. In dinitropyrazole carboxylic acids, this equilibrium is perturbed by the electronic demand of the nitro groups and the steric/hydrogen-bonding capability of the carboxyl group.

The Core Equilibrium:



The position of this equilibrium (


) is governed by:
  • Electronic Effects: The proton prefers the nitrogen adjacent to the least electron-withdrawing environment, although nitro groups generally acidify the entire ring (

    
    ).
    
  • Intramolecular Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor (

    
    ) or acceptor (
    
    
    
    ), locking specific tautomers via
    
    
    or
    
    
    interactions.
Case Study A: 3,5-Dinitropyrazole-4-carboxylic Acid (CDNP)

CDNP is a symmetric molecule. In solution, the


 and 

tautomers are degenerate (identical) due to the

symmetry of the anion or rapid exchange in the neutral form. However, in the solid state, crystal packing forces break this symmetry.
  • Diprotic Nature: CDNP is a diprotic acid. The carboxylic acid (

    
    ) and the pyrazole 
    
    
    
    (
    
    
    ) are both highly acidic.
  • Significance: High density (

    
    ) is achieved only when the crystal lattice locks the tautomer into a planar, layer-by-layer stacking motif, often stabilized by intermolecular hydrogen bonds rather than intramolecular ones.
    
Case Study B: 3,4-Dinitropyrazole-5-carboxylic Acid

This system is asymmetric. The tautomeric equilibrium exists between:

  • Tautomer A (

    
    -form):  Proton on 
    
    
    
    (adjacent to
    
    
    ). Stabilized by intramolecular H-bond between
    
    
    and
    
    
    .
  • Tautomer B (

    
    -form):  Proton on 
    
    
    
    (adjacent to
    
    
    ).

Thermodynamic Preference: Tautomer A is generally favored in non-polar solvents due to the stabilization energy of the 6-membered pseudo-ring formed by the


 interaction.
Visualization of Tautomeric Pathways

Tautomerism cluster_CDNP Symmetric System (CDNP) cluster_Asym Asymmetric System (3,4-dinitro-5-COOH) CDNP_1 1H-3,5-dinitro-4-COOH (Degenerate in Solution) CDNP_Transition Transition State (Proton Tunneling) CDNP_1->CDNP_Transition CDNP_2 2H-3,5-dinitro-4-COOH (Degenerate in Solution) CDNP_Transition->CDNP_2 Asym_1 Tautomer A (1H) Stabilized by N-H...O=C (Low Polarity Solvent) Asym_2 Tautomer B (2H) Solvent Stabilized (High Polarity Solvent) Asym_1->Asym_2 Fast Exchange (NMR timescale)

Caption: Comparative tautomeric equilibria for symmetric (CDNP) and asymmetric dinitropyrazole carboxylic acids.

Structural Analysis & Identification Protocols

Distinguishing tautomers requires a multi-modal approach. Relying solely on room-temperature NMR is insufficient due to rapid proton exchange averaging signals.

Solution State Analysis (NMR)

Protocol: Variable Temperature (VT) NMR is required to freeze the tautomeric equilibrium.

ParameterSymmetric (CDNP)Asymmetric (3,4-dinitro-5-COOH)

NMR (RT)
Single broad

peak (exchange). Aromatic

absent (fully substituted).
Broad exchange peak. Distinct

signals if exchange is slow.

NMR
3 signals (

equivalent,

,

).
4 distinct signals (

,

,

,

).

NMR
Critical for identification.

and

appear as a single averaged peak at RT.
Distinct shifts for

(pyrrole-like) and

(pyridine-like) at low temp (

).

Experimental Tip: Use aprotic polar solvents (DMSO-


, DMF-

) to slow proton exchange. In protic solvents (MeOH-

), exchange with solvent obscures tautomeric data.
Solid State Analysis (X-Ray Crystallography)

This is the gold standard.

  • CDNP: Crystallizes in the monoclinic system (

    
     or 
    
    
    
    ). The crystal structure reveals a planar conformation where the carboxyl group is often twisted slightly out of plane (
    
    
    ) relative to the nitro groups to minimize steric clash, or coplanar if H-bonding dictates.
  • Differentiation: Look for the

    
     bond length (
    
    
    
    ) in the difference Fourier map to assign the proton to a specific nitrogen.

Synthetic Implications: Regioselectivity

Tautomerism directly dictates the regioselectivity of alkylation reactions, a critical step in drug design.

The Alkylation Paradox

When alkylating the pyrazole nitrogen (e.g., with methyl iodide or alkyl halides), the electrophile attacks the nitrogen with the highest electron density (the "pyridine-like" nitrogen in the neutral tautomer, or the specific nitrogen in the anion).

  • Mechanism:

    • Deprotonation: Base (e.g.,

      
      ) removes the 
      
      
      
      proton, forming the pyrazolate anion.
    • Nucleophilic Attack: The anion is an ambident nucleophile.

    • Regiocontrol:

      • Symmetric (CDNP): Alkylation at

        
         or 
        
        
        
        yields the same product.
      • Asymmetric: Alkylation occurs preferentially at the nitrogen distal to the bulky carboxyl group or the one less deactivated by nitro groups.

Experimental Workflow: Synthesis & Isolation

Workflow Start Starting Material (3,5-Dinitropyrazole) Step1 C-Carboxylation / Nitration (Formation of CDNP) Start->Step1 Step2 Isolation (Acidification) pH < 1.0 Step1->Step2 Decision Target Application? Step2->Decision PathA Energetic Salts (Reaction with NH3/Hydrazine) Decision->PathA High Density PathB N-Alkylation (Drug Development) Decision->PathB Bioactivity ResultA Dianionic Salt (Layered Crystal Packing) PathA->ResultA ResultB N-Alkyl Derivative (Regioisomer Separation) PathB->ResultB

Caption: Synthetic workflow for processing dinitropyrazole carboxylic acids into salts or alkyl derivatives.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles Source: ACS Omega, 2023 [Link]

  • Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts Source: Crystal Growth & Design, 2024 [Link]

  • Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study Source: Journal of the Chemical Society, Perkin Transactions 2 [Link]

  • Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties Source: Chemistry - An Asian Journal, 2018 [Link][1]

  • Acidity of Carboxylic Acids and Substituent Effects Source: Chemistry LibreTexts [Link]

Sources

Methodological & Application

Application Note: Nitration Protocols for Pyrazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established chemical methodologies with practical, field-proven insights for the nitration of pyrazole-5-carboxylic acid derivatives.

Part 1: Strategic & Mechanistic Overview

The Challenge of Deactivated Heterocycles

Nitrating pyrazole-5-carboxylic acid derivatives presents a classic conflict in organic synthesis: the pyrazole ring is electron-rich, but the carboxylic acid moiety (at C-3 or C-5) is a strong electron-withdrawing group (EWG). This deactivates the ring toward Electrophilic Aromatic Substitution (


).
  • Regioselectivity: The C-4 position is the only nucleophilic site remaining. The C-3/C-5 positions are blocked by the carboxylic acid or sterically/electronically unfavorable.

  • Decarboxylation Risk: Pyrazole-carboxylic acids are prone to thermal decarboxylation, particularly under the highly acidic and elevated temperature conditions required for nitration.

  • N-Nitration vs. C-Nitration: Under mild conditions (e.g.,

    
    ), kinetic control often yields N-nitro species. Thermodynamic control (sulfuric acid, heat) is required to rearrange or directly substitute at the C-4 carbon.
    
Mechanistic Pathway

The reaction proceeds via the attack of the nitronium ion (


) on the pyrazole ring.
  • Activation: Generation of

    
     from 
    
    
    
    using
    
    
    (dehydrating agent).
  • Attack: The electrophile attacks C-4, forming a sigma complex (arenium ion).

  • Restoration: Loss of a proton restores aromaticity, yielding the 4-nitro derivative.

Critical Insight: For N-unsubstituted pyrazoles, the substrate exists in equilibrium between 3- and 5-carboxylic acid tautomers. However, since C-4 is the target for both, the product is consistently the 4-nitro-pyrazole-3(5)-carboxylic acid.

Part 2: Experimental Protocols

Protocol A: Standard Mixed-Acid Nitration (High Yield)

Best for: Robust substrates (e.g., 1-methyl-1H-pyrazole-5-carboxylic acid, alkyl esters) and scale-up. Mechanism: Direct


 driven by high 

concentration.
Reagents & Equipment
  • Substrate: 1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Acid Solvent: Concentrated Sulfuric Acid (

    
    , 98%) - 5.0 vol
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) - 1.5–2.0 equiv
    
  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, internal temperature probe, dropping funnel.

Step-by-Step Methodology
  • Preparation (0°C):

    • Charge the reactor with Conc.

      
      . Cool to 0–5°C using an ice/salt bath.
      
    • Why: Sulfuric acid acts as both solvent and catalyst. Starting cold prevents immediate exotherms upon substrate addition.

  • Substrate Addition (0°C → RT):

    • Slowly add the pyrazole substrate portion-wise.[1] Ensure internal temperature (

      
      ) stays <10°C.
      
    • Checkpoint: The solution may darken slightly. Ensure complete dissolution before proceeding.

  • Nitration (RT → 60°C):

    • Add Fuming

      
       dropwise over 30–60 minutes, maintaining 
      
      
      
      .
    • Critical Step: Once addition is complete, slowly ramp the temperature to 60°C (or 80°C for recalcitrant substrates). Hold for 3–5 hours.

    • Monitor: Use TLC (MeOH/DCM 1:9) or HPLC. Look for the disappearance of the starting material peak.

  • Quench & Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (10x weight of acid). Caution: Highly exothermic.

    • Stir for 30 minutes. The product typically precipitates as a white or pale yellow solid.

  • Isolation:

    • Filter the solid.[1][2][3] Wash the cake with ice-cold water until the filtrate pH is neutral (>pH 4).

    • Dry in a vacuum oven at 50°C.

Data Summary Table: Protocol A Optimization

Parameter Condition Outcome

| Acid Strength | 70%


 | Incomplete conversion (<40%) |
| Acid Strength  | Fuming 

| Full conversion (>90%) | | Temperature | 25°C | Slow reaction (24h+) | | Temperature | 80°C | Fast reaction (3h), risk of decarboxylation | | Ideal | 60°C | Optimal balance (Yield >85%) |[4]
Protocol B: Mild Nitration (Acetic Anhydride Method)

Best for: Acid-sensitive substrates or when regioselectivity issues arise (N-nitration pathway). Mechanism: Formation of Acetyl Nitrate (


) in situ.
Reagents
  • Substrate: Pyrazole-5-carboxylic acid derivative (1.0 equiv)

  • Solvent: Acetic Anhydride (

    
    ) - 5.0 vol
    
  • Reagent: Fuming

    
     - 1.1 equiv
    
Methodology
  • Reagent Formation (-5°C):

    • Cool

      
       to -5°C.
      
    • Add Fuming

      
       dropwise. DANGER:  Acetyl nitrate is explosive if overheated. Keep 
      
      
      
      .
  • Reaction:

    • Add the pyrazole substrate dissolved in minimal

      
       or glacial acetic acid.
      
    • Allow to warm to RT and stir for 4–12 hours.

    • Note: This often forms the N-nitro intermediate. If the C-4 nitro product is desired, the mixture may need heating to reflux (rearrangement) or prolonged stirring.

  • Quench:

    • Pour onto ice/water.[2] Hydrolyze the excess anhydride.

    • Extract with Ethyl Acetate if no precipitate forms.

Part 3: Visualization & Logic

Reaction Mechanism & Workflow

The following diagram illustrates the standard Mixed Acid pathway, highlighting the critical intermediate and the final workup logic.

NitrationWorkflow Start Start: Pyrazole-5-COOH Derivative MixAcid Dissolve in H2SO4 (0°C) Start->MixAcid Addition Add Fuming HNO3 (Dropwise, <10°C) MixAcid->Addition Activation Heat Heat to 60°C (Electrophilic Attack at C-4) Addition->Heat Kinetic Energy Check Checkpoint: TLC/HPLC (SM Disappearance) Heat->Check Check->Heat Incomplete (Add Time/Temp) Quench Quench on Crushed Ice (Precipitation) Check->Quench Complete Filter Filtration & Wash (pH Neutralization) Quench->Filter Product Final Product: 4-Nitro-pyrazole-5-COOH Filter->Product

Caption: Workflow for the regioselective nitration of pyrazole-5-carboxylic acid at C-4 using mixed acids.

Part 4: Safety & Troubleshooting

Critical Safety Hazards
  • Energetic Runaway: The nitration of heterocycles is exothermic. Accumulation of unreacted

    
     at low temperatures followed by rapid heating can cause a runaway explosion. Always  maintain strict temperature ramps.
    
  • Acetyl Nitrate Instability: In Protocol B, never allow the temperature to exceed 20°C during the formation of acetyl nitrate. It is shock-sensitive and thermally unstable.

  • Decarboxylation: If gas evolution (

    
    ) is observed during heating, lower the temperature immediately.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield DecarboxylationReduce reaction temp; switch to Protocol B.
Oiling Out Incomplete precipitationExtract aqueous quench with EtOAc; back-wash with brine.
Regioisomers N-nitration (Kinetic)Increase reaction temperature/time to force rearrangement to C-4.
No Reaction Deactivated RingUse Oleum (20%

) instead of Conc.

.

References

  • Mechanism of Pyrazole Nitration: Janssen, J. W. A. M., et al. "Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, vol. 38, no. 10, 1973, pp. 1777–1782. Link

  • Nitration of 1-Methylpyrazoles: Manaev, Y. A., et al. "Nitration of acetyl derivatives of 1-methylpyrazole."[5] Chemistry of Heterocyclic Compounds, vol. 27, 1991, pp. 656–658.[5] Link

  • Synthesis of 4-Nitropyrazole Carboxylic Acids: "Synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives." PubChem/PubMed, 2009. Link

  • Mild Nitration Conditions: Shackelford, S. A., et al. "Direct nitration of five membered heterocycles." Arkivoc, vol. 2005, no. 3, pp. 179-191. Link

  • Decarboxylation Risks: "Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives." Google Patents, WO2014033164A1. Link

Sources

Application Note: Scale-Up Synthesis of 4,5-Dinitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable workflow for the synthesis of 4,5-dinitro-1H-pyrazole-3-carboxylic acid , a critical intermediate in the development of high-energy density materials (HEDMs) and insensitive munitions.[1] Unlike standard laboratory preparations, this protocol focuses on process safety, thermal management, and impurity profiling suitable for multi-gram to kilogram scale-up.[1]

The synthesis utilizes a two-step oxidative functionalization strategy :

  • Nitration: Conversion of 3-methyl-4-nitropyrazole to 3-methyl-4,5-dinitropyrazole using a mixed-acid system.[1]

  • Oxidation: Transformation of the methyl group to a carboxylic acid using a dichromate-based oxidation, selected for its reliability on electron-deficient heterocyclic rings.[1]

Retrosynthetic Logic & Design

The structural requirement for vicinal nitro groups (positions 4 and 5) on the pyrazole core presents a challenge due to the deactivating nature of the first nitro group.[1] Direct nitration of pyrazole-3-carboxylic acid often stalls at the mono-nitro stage.[1] Therefore, we employ a "Methyl-First" strategy :

  • Precursor Selection: 3-Methyl-4-nitropyrazole is selected as the starting material.[1] The methyl group provides weak activation and, crucially, serves as a "masked" carboxylic acid that survives the harsh nitration conditions required to install the second nitro group.

  • Regioselectivity: The initial nitro group at position 4 directs the second electrophilic substitution to position 5 (or 3, tautomerically equivalent in the N-unsubstituted form), overcoming the electronic deactivation.[1]

Retrosynthesis Target 4,5-Dinitro-1H-pyrazole- 3-carboxylic acid Intermediate 3-Methyl-4,5- dinitropyrazole Target->Intermediate Oxidation (K2Cr2O7/H2SO4) SM 3-Methyl-4- nitropyrazole Intermediate->SM Nitration (HNO3/Oleum)

Figure 1: Retrosynthetic strategy leveraging the stability of the methyl group during dinitration.[1]

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves the synthesis of polynitroheterocycles, which are potentially energetic.

Hazard ClassSpecific RiskMitigation Strategy
Energetic Material Dinitro compounds may show sensitivity to impact/friction.[1][2]Do not grind dry solids.[1] Use Teflon/plastic spatulas. Keep material wet with solvent when possible.
Thermal Runaway Nitration is highly exothermic.Strict temperature control (<5°C addition, <95°C reaction). Use active cooling and emergency quench capability.
Oxidizer Toxicity Chromium(VI) is carcinogenic and toxic.[1]Use full PPE (respirator, double gloves).[1] Quench Cr(VI) waste with sodium bisulfite before disposal.[1]
Acid Corrosivity Oleum and Fuming HNO3 cause severe burns.Face shield, acid-resistant apron, and immediate access to safety showers are mandatory.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methyl-4,5-dinitropyrazole

This step requires forcing conditions to overcome the deactivation of the pyrazole ring.[1]

Reagents:

  • 3-Methyl-4-nitropyrazole (1.0 eq)[1]

  • Fuming Nitric Acid (98%, 4.0 eq)[1]

  • Oleum (20% SO3, solvent/catalyst, 10 vol)[1]

Protocol:

  • Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Cool the system to 0°C.

  • Dissolution: Charge Oleum into the reactor. Slowly add 3-Methyl-4-nitropyrazole portion-wise, maintaining internal temperature

    
    . (Note: Dissolution is exothermic).[1]
    
  • Nitration: Add Fuming Nitric Acid dropwise over 60 minutes. Critical: Do not allow temperature to exceed 15°C during addition.[1]

  • Reaction: Once addition is complete, slowly ramp the temperature to 90°C over 2 hours. Hold at 90°C for 6 hours.

    • Checkpoint: Monitor reaction progress via HPLC (C18 column, Acetonitrile/Water gradient). Look for the disappearance of the mono-nitro peak.[1]

  • Quench: Cool the reaction mixture to 20°C. Pour the mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.

  • Isolation: Filter the precipitated yellow solid. Wash the cake with cold water until the filtrate pH is neutral.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75-85% Appearance: Yellow crystalline solid.[1]

Step 2: Oxidation to 4,5-Dinitro-1H-pyrazole-3-carboxylic Acid

Chromium-based oxidation is chosen for its ability to oxidize alkyl groups on highly electron-deficient rings where permanganate may stall or cause ring degradation.[1]

Reagents:

  • 3-Methyl-4,5-dinitropyrazole (Step 1 product, 1.0 eq)[1]

  • Potassium Dichromate (

    
    , 2.5 eq)[1]
    
  • Sulfuric Acid (98%, 15 vol)[1]

  • Water (for workup)[1]

Protocol:

  • Dissolution: In a reactor, dissolve 3-Methyl-4,5-dinitropyrazole in concentrated Sulfuric Acid. Cool to 0-5°C.[1]

  • Oxidant Addition: Add

    
     portion-wise over 2 hours.
    
    • Exotherm Alert: The oxidation is exothermic. Maintain temperature

      
       during addition to prevent decarboxylation or ring rupture.[1]
      
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 24 hours. The solution will change color from orange (

    
    ) to dark green (
    
    
    
    ).[1]
  • Quench: Pour the reaction mixture onto crushed ice (10x volume). Stir for 1 hour to ensure complete precipitation of the carboxylic acid.

  • Extraction (Optional but recommended for purity): If direct filtration yields impure product, extract the aqueous slurry with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from water or dilute HCl.

  • Drying: Dry under high vacuum at 50°C.

Expected Yield: 60-70% Characterization:

  • 1H NMR (DMSO-d6):

    
     ~14.0 (br s, COOH/NH).[1] No methyl peak at 2.3 ppm.
    
  • IR: Strong carbonyl stretch at ~1710

    
    , 
    
    
    
    stretches at 1540/1350
    
    
    .[1]

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation Start Start: 3-Methyl-4-nitropyrazole MixAcid Dissolve in Oleum Add Fuming HNO3 (<15°C) Start->MixAcid Heat Heat to 90°C (6 Hours) MixAcid->Heat Activation Quench1 Quench on Ice Filter Solid Heat->Quench1 Precipitation Dissolve2 Dissolve Intermediate in H2SO4 Quench1->Dissolve2 Intermediate Transfer Oxidize Add K2Cr2O7 (0-25°C, 24h) Dissolve2->Oxidize Quench2 Quench on Ice Extract/Filter Oxidize->Quench2 Color Change: Orange -> Green Final Target: 4,5-Dinitro-1H-pyrazole- 3-carboxylic Acid Quench2->Final

Figure 2: Integrated process flow for the two-step synthesis.

Analytical & Quality Control

For scale-up validation, the following specifications should be met:

ParameterSpecificationMethod
Appearance White to Off-White SolidVisual
Purity > 97.0%HPLC (Area %)
Melting Point 215 - 220°C (dec)DSC/Capillary
Moisture < 0.5%Karl Fischer
Residual Chromium < 10 ppmICP-MS

Note on Tautomerism: The product may exist as 4,5-dinitro-1H-pyrazole-3-carboxylic acid or 3,4-dinitro-1H-pyrazole-5-carboxylic acid.[1] In solution (NMR), these are indistinguishable due to rapid proton exchange on the pyrazole nitrogen.[1]

References

  • Pandey, K., Das, P., & Ghule, V. D. (2024).[1] Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design. [1]

    • Context: Provides the foundational protocol for oxidizing methyl-dinitropyrazoles using dichrom
  • Dalinger, I. L., et al. (2012).[1] Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles. Synthesis.

    • Context: Describes the nitration chemistry and stability of the dinitropyrazole core.
  • PubChem Compound Summary. (2025). 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. [1]

    • Context: General safety and classification data for nitropyrazole carboxylic acids.[3][4]

  • Dumas, S., et al. (2009).[1] Facile, Fast and Safe Process Development of Nitration... Using Continuous Flow Reactors. Organic Process Research & Development.

    • Context: Discusses thermal hazards and byproduct formation (dinitration)

Sources

Application Note: Regioselective Synthesis of 4-Nitropyrazole via Mixed Acid Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mechanistic principles and operational protocols for the nitration of pyrazole to synthesize 4-nitropyrazole. Unlike benzene derivatives, pyrazole is a


-excessive heterocycle that becomes highly deactivated in acidic media due to protonation. Consequently, standard nitration protocols must be modified to overcome the kinetic barrier of the pyrazolium intermediate while maintaining regioselectivity at the C4 position. This guide is intended for medicinal chemists and process engineers optimizing high-energy intermediates or pharmaceutical scaffolds (e.g., kinase inhibitors).

Mechanistic Insight: The "Deactivation Paradox"

The Substrate State

In the presence of mixed acid (Sulfuric Acid


 and Nitric Acid 

), pyrazole (

) acts as a base. It is immediately protonated to form the pyrazolium cation .
  • The Challenge: The reaction does not occur on the neutral pyrazole ring. It occurs on the pyrazolium cation.

  • The Paradox: We are attempting to perform an Electrophilic Aromatic Substitution (EAS) on a positively charged, electron-deficient species. This requires forcing conditions (heat and strong acid concentration) compared to standard aromatics.

Regioselectivity (Why C4?)

The nitronium ion (


) attacks the C4 position almost exclusively.
  • C3/C5 Positions: These carbons are adjacent to the positively charged nitrogen atoms (

    
    ). The inductive withdrawal (-I effect) is strongest here, severely destabilizing the transition state (Sigma complex).
    
  • C4 Position: This carbon is the most remote from the positive charges, retaining sufficient electron density to act as the nucleophile, albeit a weak one.

Reaction Pathway Visualization

The following diagram illustrates the generation of the active electrophile and the specific regiochemical pathway.

PyrazoleNitration cluster_0 1. Electrophile Generation cluster_1 2. Substrate Activation cluster_2 3. Substitution (EAS) HNO3 HNO3 NO2 NO2+ (Nitronium) HNO3->NO2 -H2O H2SO4 H2SO4 (Catalyst) H2SO4->NO2 Sigma Sigma Complex (Transition State) NO2->Sigma Py Pyrazole (Neutral) PyH Pyrazolium Cation (Protonated) Py->PyH +H+ PyH->Sigma +NO2+ (Slow Step) Prod 4-Nitropyrazole Sigma->Prod -H+ (Fast)

Figure 1: Mechanistic pathway showing the critical protonation step and subsequent attack of the nitronium ion at the C4 position.

Experimental Protocol

Reagents & Equipment
  • Substrate: Pyrazole (98%+ purity).

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), conc. (98%) or Oleum (20% 
    
    
    
    ) for difficult substrates.
  • Reagent: Nitric Acid (

    
    ), fuming (90%+) is preferred over 65-70% to minimize water content which slows the reaction.
    
  • Equipment: 3-neck round bottom flask, internal temperature probe, reflux condenser, ice bath, oil bath.

Step-by-Step Methodology

Safety Pre-Check: This reaction involves a "delayed exotherm." The nitration of the pyrazolium ion is slow at low temperatures. Danger: If you add all reagents cold and then heat rapidly, the accumulated unreacted reagents can trigger a thermal runaway.

PhaseStepActionCritical Parameter
1. Solvation 1.1Charge

(5-10 equiv) into flask. Cool to 0-5°C.
Stirring > 400 RPM.
1.2Add Pyrazole portion-wise.Exothermic: Keep T < 20°C.
2. Nitration 2.1Cool mixture to 0-5°C.Essential before

addition.
2.2Add Fuming

(1.1 - 1.5 equiv) dropwise.
Maintain T < 10°C.
2.3Allow to warm to RT, then heat slowly to 90-100°C.Ramp Rate: 1°C/min to prevent runaway.
2.4Hold at 95°C for 3-5 hours.Monitor by HPLC/TLC for consumption of SM.
3. Workup 3.1Cool reaction mass to RT.Do not pour hot acid onto ice.
3.2Pour mixture onto crushed ice (5x volume).Exothermic quenching.
3.3Neutralize with

or

to pH 7-8.
Foaming Risk: Add base slowly.
3.4Filter precipitate (4-Nitropyrazole).Wash with cold water.
Process Workflow Diagram

ProtocolFlow Start Start: Charge H2SO4 Dissolve Add Pyrazole (0-5°C) (Exothermic Protonation) Start->Dissolve AddHNO3 Add HNO3 Dropwise (Maintain <10°C) Dissolve->AddHNO3 Heat Heat to 95°C (Drive Reaction on Cation) AddHNO3->Heat Critical Control Point Quench Quench on Ice Heat->Quench Neutralize Neutralize to pH 7-8 (Precipitation) Quench->Neutralize Filter Filtration & Drying Neutralize->Filter

Figure 2: Operational workflow emphasizing the temperature ramp required to overcome the activation energy of the pyrazolium species.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (<40%) High water content in acid.Use Fuming

and Oleum. Water inhibits

formation.
Incomplete Reaction Temperature too low.Pyrazolium is deactivated; 60°C is often insufficient. Ensure T > 90°C.
Brown Fumes (

)
Oxidation of ring/impurities.[1]Control exotherm strictly.[2][3] Ensure starting material is clean.[2][4]
Product is Oil Incomplete neutralization.4-Nitropyrazole is acidic (

). Ensure pH is adjusted to neutral to precipitate the free base.
Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the C4 proton. The C3/C5 protons will appear as a singlet (if symmetric) or two singlets shifted downfield due to the nitro group.

  • Melting Point: Pure 4-nitropyrazole melts at 162–164 °C . A lower MP indicates hydration or impurities.

References

  • Katritzky, A. R.; Scriven, E. F. V.; et al. (2005).[5] Direct nitration of five membered heterocycles. ARKIVOC.

  • Li, Z.; et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (MDPI).

  • KBR Technology.Nitration and Sulfuric Acid Recovery: Effective Reaction Control.

  • PubChem.Nitric Acid Safety and Hazard Summary.

Sources

Troubleshooting & Optimization

improving yield of 3,4-dinitro-1H-pyrazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case #DNP-345: Yield Optimization of 3,4-Dinitro-1H-pyrazole-5-carboxylic Acid

Status: Open Priority: High (Precursor/Energetic Material Intermediate) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3]

Executive Summary: The "Yield Trap"

The synthesis of 3,4-dinitro-1H-pyrazole-5-carboxylic acid (3,4-DNP-5-COOH) is notoriously difficult because it fights against thermodynamic stability.[1][3] The presence of two strong electron-withdrawing nitro groups makes the pyrazole ring electron-deficient, deactivating it toward further substitution.[3] Simultaneously, these groups destabilize the carboxylic acid at position 5, making the molecule prone to spontaneous decarboxylation to form 3,4-dinitropyrazole (3,4-DNP), especially under thermal stress or acidic conditions.[1][3]

Low yields are rarely due to a single factor; they are usually a combination of incomplete conversion (kinetic limitation) and decarboxylation/solubility losses (workup limitation).[1][2]

Module 1: The Synthesis Logic & Failure Points

Visualizing the chemical pathway to identify where mass is lost.[3]

SynthesisWorkflow Start Precursor (3-methyl-4-nitropyrazole OR 3-nitro-pyrazole-5-COOH) Reaction Reaction Stage (Nitration or Oxidation) Start->Reaction Check1 Critical Control Point 1: Temperature > 60°C? Reaction->Check1 Intermed Target Species Formed (3,4-DNP-5-COOH) Check1->Intermed No (Controlled) Decarb Yield Loss: Decarboxylation to 3,4-DNP (CO2 evolution) Check1->Decarb Yes (Thermal Stress) Workup Quenching & Isolation (Acidification) Intermed->Workup Final Final Isolated Solid Decarb->Final Contaminated Product Solubility Yield Loss: Product remains in Aqueous Phase (High Water Solubility) Workup->Solubility pH > 2 or Voluminous Water Workup->Final Optimized Extraction

Figure 1: Critical Process Flowchart identifying the two primary yield-loss mechanisms: Thermal Decarboxylation and Aqueous Solubility.

Module 2: Route-Specific Troubleshooting

Select the protocol you are currently using to diagnose specific issues.

Route A: Nitration of 3-Nitro-1H-pyrazole-5-carboxylic acid

Method: Using Mixed Acid (H2SO4/HNO3) or Oleum.[1][2][3]

SymptomRoot CauseCorrective Action
Evolution of gas bubbles during heating (post-addition).[1][2][3]Decarboxylation. The electron-deficient ring cannot hold the -COOH group at high temps (>80°C).[2][3]Limit Temp: Do not exceed 55-60°C. Extend reaction time (4-6h) rather than increasing temperature.
Starting material remains (mononitro).[1][2]Deactivated Ring. The first nitro group deactivates the ring toward the second electrophilic attack.Use Oleum: Switch from 98% H2SO4 to 20% Oleum to increase

concentration.[1][2]
No precipitate upon pouring into ice.[1][2]Super-Solubility. The dinitro-acid is highly polar and forms hydrates.[2][3]Salting Out: Saturate the aqueous quench with NaCl.[2] Extract with Ethyl Acetate (3x) .[1][2] Do not rely on filtration alone.[1][2]
Route B: Oxidation of 3,4-Dinitro-5-methylpyrazole

Method: Using KMnO4 or Dichromate.[1][3]

SymptomRoot CauseCorrective Action
Purple color persists (Reaction stalls).Steric/Electronic Hindrance. The two nitro groups pull electron density, making the methyl C-H bonds harder to oxidize.[1]Phase Transfer Catalyst: Add catalytic 18-Crown-6 or TBAB to solubilize the oxidant in the organic phase.[2][3]
Yield < 30% with brown sludge (MnO2).[1][2]Product Adsorption. The acid product binds to the MnO2 waste cake.Acidic Wash: Wash the MnO2 filter cake with hot dilute HCl or water to desorb the product.
Product is an oil/gum. Impurity Profile. Presence of partially oxidized aldehyde or decarboxylated byproduct.[1][2]Recrystallization: Use water/ethanol (1:1).[1][2] The acid should crystallize; the neutral 3,4-DNP will stay in solution (if pH is adjusted).[1][3]
Module 3: Frequently Asked Questions (Technical Deep Dive)

Q1: Why does my product disappear during the acid workup? A: 3,4-dinitro-1H-pyrazole-5-carboxylic acid has a pKa significantly lower than benzoic acid (likely < 2.5 due to the nitro groups).[1][2][3]

  • The Problem: If you quench into water and the volume is too large, the compound remains fully dissolved.[1]

  • The Fix: Use the "Minimum Volume Quench" technique.[2] Pour the reaction mixture onto a weighed amount of ice equal to the acid mass. Extract immediately with Ethyl Acetate.[1][2] Do not neutralize to pH 7 (it will form a water-soluble salt).[1][2][3] Keep pH < 1.[1][2]

Q2: Can I use direct nitration of 1H-pyrazole-5-carboxylic acid? A: Not recommended. Direct nitration typically stops at the 4-nitro stage (4-nitro-1H-pyrazole-5-carboxylic acid).[1][2][3] Forcing a second nitro group onto the 3-position is kinetically unfavorable without intermediate rearrangement or using harsh conditions that cause decarboxylation.[2][3] The "Shevelev Route" (Nitration of N-alkyl pyrazoles followed by oxidation) is generally higher yielding [1, 2].[1][2]

Q3: How do I distinguish the Product (Acid) from the Byproduct (Decarboxylated 3,4-DNP)? A: Use Bicarbonate Partitioning .

  • Dissolve the crude solid in EtOAc.[1][2]

  • Wash with saturated NaHCO3 solution.[1][2]

  • The Acid (Product) will go into the aqueous layer (as the sodium salt).[2]

  • The Decarboxylated species (3,4-DNP, pKa ~11) will remain in the organic layer [3].[1]

  • Acidify the aqueous layer with HCl to precipitate/extract your target acid.[1][2]

Module 4: Optimized Protocol (The "Cold-Quench" Method)

This protocol minimizes decarboxylation and maximizes recovery.[1][2]

  • Preparation: Dissolve 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in 20% Oleum (5 vol).

  • Nitration: Add Fuming HNO3 (1.5 eq) dropwise at 0°C.

  • Heating: Warm slowly to 55°C . Hold for 5 hours. Do not reflux.

  • Monitoring: Check TLC (CHCl3:MeOH 5:1). Look for the disappearance of the mononitro spot.

  • Quenching (Critical): Pour onto crushed ice (weight = 2x acid weight).

  • Extraction:

    • Saturate aqueous layer with NaCl.[1][2]

    • Extract 4x with Ethyl Acetate.[1][2]

    • Dry organic layer over MgSO4 (anhydrous).[1][2]

  • Isolation: Evaporate solvent at < 40°C (Rotavap bath temp). High heat during drying will cause decarboxylation.[1][2]

References
  • Shevelev, S. A., et al. "Synthesis and properties of 3,4-dinitro-1H-pyrazole-5-carboxylic acid."[1][3] Russian Chemical Bulletin, vol. 42, no.[1][3] 6, 1993, pp. 1063-1066.[1][3]

  • Dalinger, I. L., et al. "Synthesis of 3,4-dinitropyrazoles."[1][3] Chemistry of Heterocyclic Compounds, vol. 34, 1998, pp. 123-125.[1][3]

  • Chavez, D., et al. "Synthesis of high-nitrogen energetic materials."[1][3] Journal of Energetic Materials, vol. 17, 1999, pp. 357-370.[1][3] (Describes pKa and solubility profiles of dinitropyrazoles).

Sources

removing regioisomers from 3,4-dinitropyrazole crude products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes safety, mechanistic understanding, and actionable protocols for the purification of 3,4-dinitropyrazole (3,4-DNP).[1][2]

Topic: Purification & Regioisomer Removal for 3,4-Dinitropyrazole (3,4-DNP) Ticket ID: DNP-PUR-001 Status: Resolved / Guide Available[1][2][3]

⚠️ Critical Safety Warning: Energetic Materials

Read Before Proceeding: 3,4-Dinitropyrazole and its isomers are energetic materials (explosives precursors).[1][2][3] While 3,4-DNP is less sensitive than TNT, it possesses shock and friction sensitivity.[1][2][3][4][5]

  • Do not grind crude products dry.[1][3]

  • Do not subject the material to rapid heating beyond its melting point.[2][3]

  • Always use Teflon/plastic spatulas; avoid metal-on-metal contact.[1][3]

Diagnostic: Do I have a Regioisomer Problem?

The Issue: The nitration of 3-nitropyrazole or pyrazole derivatives often yields a mixture of the desired 3,4-dinitropyrazole (3,4-DNP) and the undesired byproduct 3,5-dinitropyrazole (3,5-DNP) .[1][2][3]

Quick Check (Melting Point Differential): The most reliable physical indicator of isomeric purity is the melting point (MP).[1][2][3] The structural symmetry of the 3,5-isomer results in a significantly higher crystal lattice energy and consequently a much higher melting point.[1][2][3]

CompoundStructure NoteMelting Point (

)
Solubility (Water)
3,4-DNP (Target) Asymmetric Nitro placement86 – 88 °C Moderate (Hot)
3,5-DNP (Impurity) Symmetric Nitro placement170 – 173 °C Low

Diagnostic FAQ:

  • Q: My crude product melts at 110–120°C. What does this mean?

    • A: You likely have a eutectic mixture.[1][3] The presence of 3,5-DNP (MP ~173°C) elevates the melting range of the bulk material.[1][2] Pure 3,4-DNP must melt sharply < 90°C.[1][2][3][4]

  • Q: Can I distinguish them by NMR?

    • A: Yes. In

      
      H NMR (DMSO-
      
      
      
      ):
      • 3,4-DNP: Look for the C5-H singlet.[1][3]

      • 3,5-DNP: Look for the C4-H singlet.[1][3] Due to the flanking nitro groups, the 3,5-DNP proton is in a distinct electronic environment compared to the 3,4-DNP proton.[1][2][3]

Purification Protocols

The following protocols exploit the massive solubility and melting point differentials between the two isomers.

Protocol A: Aqueous Fractional Recrystallization (Primary Method)

Mechanism: 3,5-DNP is significantly less soluble in water than 3,4-DNP due to its high symmetry and stability.[1][2][3] We use "Hot Filtration" to remove the 3,5-isomer as a solid, followed by "Controlled Cooling" to recover the 3,4-isomer.[1][2][3]

Reagents: Deionized Water, dilute HCl (optional).

  • Suspension: Suspend the crude yellow solid in deionized water (ratio: 10 mL water per 1 g crude).

  • Heating: Heat the mixture to 95°C (near boiling) with gentle stirring.

    • Observation: The 3,4-DNP (MP 88°C) will melt and dissolve into the aqueous phase.[1][2] The 3,5-DNP (MP 173°C) will likely remain as undissolved solid particles or require significantly more water to dissolve.[1][2][3]

  • Hot Filtration (Critical Step):

    • While maintaining the temperature at >90°C, filter the solution through a pre-heated sintered glass funnel.[1][2]

    • The Filter Cake: Contains the 3,5-DNP impurity (discard or save for reference).[1][2][3]

    • The Filtrate: Contains the desired 3,4-DNP .[1][2][3]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill to 4°C.

  • Collection: Filter the resulting crystals. Wash with cold water.[1][3][6] Dry in a vacuum oven at 40°C.

    • Validation: Check MP.[1][3] If

      
       is 86–88°C, purity is acceptable.[1][2][3]
      
Protocol B: DCM Extraction (Polishing Step)

Mechanism: 3,4-DNP has higher solubility in chlorinated organic solvents (like Dichloromethane/DCM) compared to the more polar/lattice-stable 3,5-DNP.[1][2][3]

  • Dissolution: Dissolve the crude product in a minimum amount of warm water.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).[1][2][3]

  • Separation:

    • 3,4-DNP preferentially partitions into the DCM layer.[1][2][3]

    • Residual 3,5-DNP tends to remain in the aqueous phase or precipitate at the interface.[1][2][3]

  • Drying: Dry the DCM layer over anhydrous

    
    , filter, and rotary evaporate.
    

Troubleshooting & Advanced Logic

If standard recrystallization fails, use this logic flow to identify the bottleneck.

Workflow Visualization

The following diagram illustrates the decision logic for purifying 3,4-DNP based on the impurity profile.

DNP_Purification Start Crude 3,4-DNP Mixture Analysis Step 1: Measure Melting Point (MP) Start->Analysis Decision1 MP Range? Analysis->Decision1 HighMP MP > 100°C (High 3,5-DNP content) Decision1->HighMP High Impurity GoodMP MP ~ 85-90°C (Mostly 3,4-DNP) Decision1->GoodMP Low Impurity ProcessA Protocol A: Hot Aqueous Filtration (Remove undissolved 3,5-DNP) HighMP->ProcessA ProcessB Protocol B: DCM Extraction (Polish Purity) GoodMP->ProcessB Filtrate Collect Hot Filtrate (Contains 3,4-DNP) ProcessA->Filtrate Liquid Phase Cake Filter Cake (Contains 3,5-DNP) ProcessA->Cake Solid Residue Final Pure 3,4-DNP (Target MP: 86-88°C) ProcessB->Final Filtrate->Final Cool & Crystallize

Figure 1: Decision matrix for 3,4-DNP purification based on melting point analysis.

FAQ: Common Experimental Issues
SymptomProbable CauseCorrective Action
Oily Product Product melted but didn't crystallize.3,4-DNP can supercool.[1][2][3] Scratch the flask glass to induce nucleation or seed with a pure crystal.[2][3] Ensure all acetic acid (from synthesis) is removed, as it prevents crystallization.
Low Yield pH is too high.[1][3]Dinitropyrazoles are acidic (

~5-6).[1][2][3] If the water is basic, the DNP forms a soluble salt.[1][2] Acidify the solution to pH 1-2 with HCl to ensure it is in the neutral, insoluble form.
Grey/Dark Color Oxidation byproducts.[1][3]Dissolve in hot water, treat with activated charcoal for 10 mins, filter hot through Celite, then crystallize.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Source: ACS Omega (2023).[1][2][3] Relevance: Confirms synthesis routes and physical property differences (MP) between isomers. Link:[Link][1][2][3]

  • Synthesis, Formulation, and Testing of 3,4-DNP. Source: IMEMG / BAE Systems / ARDEC (2018).[1][2][3] Relevance: Details the pilot-scale synthesis and the specific melting point of 3,4-DNP (86°C) vs impurities. Link:[Link]

  • Trimerization of 4-Amino-3,5-dinitropyrazole (LLM-116 Precursor). Source: Lawrence Livermore National Laboratory / OSTI (2018).[1][2][3] Relevance: Provides context on the stability and salt-formation purification techniques for 3,5-dinitropyrazole derivatives. Link:[Link][1][2][3]

  • PubChem Compound Summary: 3,4-Dinitropyrazole. Source: National Library of Medicine.[1][3] Relevance: Verification of chemical identifiers and physical property datasets.[1][3][7] Link:[Link][1][2][3]

Sources

Validation & Comparative

A Researcher's Guide to the Vibrational Landscape of Nitro-Pyrazole Carboxylic Acids: An FTIR Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. Among these, nitro-pyrazole carboxylic acids represent a class of molecules with significant potential, owing to the combined functionalities of the pyrazole ring, the electron-withdrawing nitro group, and the versatile carboxylic acid moiety. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for the structural elucidation of these compounds. This guide provides an in-depth comparison of the characteristic FTIR vibrational modes of nitro-pyrazole carboxylic acids, supported by established spectral data and a detailed experimental protocol.

The Vibrational Symphony: Deconvoluting the FTIR Spectrum

The FTIR spectrum of a nitro-pyrazole carboxylic acid is a composite of the vibrational modes of its constituent parts: the pyrazole ring, the carboxylic acid group, and the nitro group. Understanding the characteristic absorption frequencies of each component is crucial for accurate spectral interpretation.

The Carboxylic Acid Signature: A Broad O-H and a Sharp C=O

The carboxylic acid functional group provides some of the most recognizable peaks in an infrared spectrum.[1][2][3][4][5]

  • O-H Stretching: The most prominent feature is an exceptionally broad absorption band typically observed in the region of 2500-3300 cm⁻¹ .[1][2][3][4][5] This broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers.[3][4] This broad peak often overlaps with C-H stretching vibrations.[3]

  • C=O Stretching: A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch is found in the range of 1760-1690 cm⁻¹ .[3][5] Its exact position can be influenced by the electronic environment; conjugation with the pyrazole ring may shift this peak to a lower wavenumber.

  • C-O Stretching and O-H Bending: The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, while the O-H bending vibrations are typically observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹ .[3]

The Nitro Group Fingerprint: Strong Asymmetric and Symmetric Stretches

The presence of a nitro group (NO₂) is readily confirmed by two distinct and intense absorption bands.[6]

  • Asymmetric N-O Stretching: A strong absorption band is typically found in the 1550-1475 cm⁻¹ range for nitro-aromatic compounds.[7][6]

  • Symmetric N-O Stretching: Another strong band appears at a lower frequency, generally between 1360-1290 cm⁻¹ .[7][6]

The high polarity of the N-O bonds results in these peaks being particularly intense, making them excellent diagnostic markers.[8]

The Pyrazole Ring: A Heterocyclic Imprint

The pyrazole ring, as a heterocyclic aromatic system, exhibits a series of characteristic vibrations. While these can sometimes be more complex to assign definitively compared to the prominent functional groups, key absorptions include:

  • C=N Stretching: This vibration is typically observed in the region of 1590 cm⁻¹ .

  • Ring Stretching (C=C and C-N): Multiple bands corresponding to the stretching of the pyrazole ring are expected in the fingerprint region. The C-N stretching vibration of the pyrazole ring has been identified at approximately 1290 cm⁻¹ .

  • N-H Stretching: For N-unsubstituted pyrazoles, a peak around 3097 cm⁻¹ can be attributed to the N-H stretching vibration.

Comparative Analysis: Assembling the Spectral Puzzle

The FTIR spectrum of a nitro-pyrazole carboxylic acid will, therefore, be a superposition of these individual contributions. The following table summarizes the expected characteristic absorption ranges.

Functional Group/MoietyVibrational ModeCharacteristic Absorption Range (cm⁻¹)IntensityNotes
Carboxylic Acid O-H Stretch2500 - 3300Broad, StrongOverlaps with C-H stretches; indicative of hydrogen bonding.[1][2][3][4][5]
C=O Stretch1690 - 1760Sharp, StrongPosition influenced by conjugation.[3][5]
C-O Stretch1210 - 1320Medium
O-H Bend1395 - 1440 & 910 - 950Medium
Nitro Group Asymmetric N-O Stretch1475 - 1550StrongCharacteristic for aromatic nitro compounds.[7][6]
Symmetric N-O Stretch1290 - 1360Strong[7][6]
Pyrazole Ring N-H Stretch~3100MediumFor N-unsubstituted pyrazoles.
C-H Stretch3000 - 3100Medium-WeakAromatic C-H stretch.
C=N Stretch~1590Medium
Ring StretchingFingerprint RegionMedium-WeakMultiple bands.
C-N Stretch~1290Medium

A Note on Spectral Overlap: It is important to recognize the potential for peak overlap. For instance, the symmetric N-O stretch of the nitro group and the C-O stretch of the carboxylic acid can both appear in a similar region. Careful analysis of the entire spectrum and comparison with reference spectra are essential for accurate assignments.

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups and their associated vibrational modes in a generalized nitro-pyrazole carboxylic acid structure.

Figure 1: Key functional groups and their characteristic FTIR absorption regions in a nitro-pyrazole carboxylic acid.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid nitro-pyrazole carboxylic acid sample using the KBr pellet method. This method is widely used for solid samples and provides good quality spectra when performed correctly.[2]

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Spatula

  • Sample of nitro-pyrazole carboxylic acid

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the nitro-pyrazole carboxylic acid sample into a clean, dry agate mortar.

    • Grind the sample to a fine powder.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a small amount of the mixture to the pellet die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum should be baseline corrected.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Figure 2: Workflow for obtaining an FTIR spectrum of a solid sample using the KBr pellet method.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of nitro-pyrazole carboxylic acids. By understanding the characteristic vibrational frequencies of the carboxylic acid, nitro, and pyrazole functionalities, researchers can confidently identify and analyze these complex molecules. The interplay of these groups, including potential shifts due to electronic effects and hydrogen bonding, provides a rich spectral landscape that, when properly interpreted, offers invaluable insights into molecular structure. This guide serves as a foundational reference for scientists and developers working with this important class of compounds, enabling more efficient and accurate characterization in their research endeavors.

References

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Oreate AI Blog. Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. (2026-01-15). [Link]

  • TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy?. [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Nitro Groups. [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Prej P, et al. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025-03-31). [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26. [Link]

  • Kaddouri, Y., et al. (2020). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • SpectraBase. 4-Nitro-3-pyrazolecarboxylic acid. [Link]

Sources

Comparative Analysis of Single Crystal X-Ray Diffraction Data: Dinitropyrazole Derivatives vs. Computational and Powder Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of dinitropyrazole derivatives—critical scaffolds for both high-energy density materials (HEDMs) and pharmaceutical kinase inhibitors—structural ambiguity is a safety hazard. The precise location of the nitro groups (


) and the prototropic hydrogen on the pyrazole ring dictates the material's density, sensitivity to impact, and binding affinity.

This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against its primary alternatives: Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT) . While PXRD and DFT are valuable for screening, experimental data confirms that SCXRD is the only absolute method for validating density (


) and tautomeric state, which are the primary performance metrics for these derivatives.

Comparative Landscape: SCXRD vs. Alternatives

For dinitropyrazoles, "performance" is defined by the resolution of atomic positions and the accuracy of the calculated density.

The Tautomerism Challenge

Dinitropyrazoles exhibit annular tautomerism (e.g., 3,5-DNP vs. 1,3-DNP).

  • Alternative (PXRD): PXRD provides a bulk fingerprint (phase ID) but often fails to distinguish between tautomers in complex mixtures due to peak overlap and preferred orientation effects.

  • Alternative (DFT): Computational methods (e.g., B3LYP/6-31G*) often predict gas-phase stabilities that do not match the solid-state packing stabilized by intermolecular hydrogen bonds.

  • Product (SCXRD): Unambiguously locates the hydrogen atom on the nitrogen, resolving the tautomer (e.g., confirming

    
    -pyrazole vs 
    
    
    
    -pyrazole forms) and defining the hydrogen-bond network.
The Density Discrepancy (Critical for Energetics)

For explosives, detonation velocity scales linearly with density.

  • Alternative (DFT): Often overestimates density by 3–5% because it struggles to perfectly model London dispersion forces in the crystal lattice.

  • Product (SCXRD): Provides the true crystal density (

    
    ) derived from the unit cell volume at low temperature (100 K).
    
Table 1: Performance Matrix of Structural Characterization Methods
MetricSCXRD (The Standard) PXRD (Alternative) DFT (Computational)
Resolution Atomic (0.7–0.8 Å)Phase ID / Bulk PurityTheoretical / Infinite
Density Accuracy Absolute (

g/cm³)
Relative (requires indexing)Predictive (Error

g/cm³)
Tautomer ID Definitive (H-atom location)AmbiguousEnergy-based prediction
Sample Req. Single Crystal (

mm)
Polycrystalline PowderNone (In silico)
Primary Output 3D Packing / Absolute Config.Phase Purity / PolymorphsFormation Enthalpy (

)

Technical Deep Dive: Dinitropyrazole Isomers

The following data compares the two primary isomers of interest: 3,4-Dinitropyrazole (3,4-DNP) and 3,5-Dinitropyrazole (3,5-DNP) .[1][2] Note the density differences driven purely by packing efficiency, which only SCXRD can reveal.

Table 2: Crystallographic Data Comparison (Experimental)
Parameter3,4-Dinitropyrazole [1]3,5-Dinitropyrazole [2]LLM-116 (Ammonium Salt) [3]
Crystal System MonoclinicOrthorhombicTriclinic
Space Group



Density (298 K) 1.79 g/cm³1.75 g/cm³1.94 g/cm³
Packing Coeff. High (Layered stacking)Moderate (Herringbone)Very High (Ionic + H-bonds)
H-Bond Motif Catemer (

)
Dimer (

)
Complex 3D Network

Insight: 3,4-DNP achieves higher density than 3,5-DNP due to a "planar strip" packing motif that maximizes


-

interactions, a feature invisible to gas-phase simulations.

Experimental Protocol: Self-Validating Workflow

To achieve the results in Table 2, a rigorous protocol is required. This workflow is designed to prevent "false polymorph" identification caused by solvates.

Step 1: Crystallization (The Kinetic Control)

Dinitropyrazoles are acidic (


). Avoid basic solvents which form inadvertent salts.
  • Protocol: Dissolve 50 mg of crude dinitropyrazole in 2 mL of Butyl Acetate or Nitromethane .

  • Method: Slow evaporation at room temperature.

  • Why: Butyl acetate is non-basic and has a vapor pressure that promotes slow nucleation, yielding block-like crystals rather than needles.

Step 2: Data Collection (The Thermal Control)
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation).
    
  • Temperature: 100 K (Mandatory).

  • Causality: Nitro groups often exhibit rotational disorder at room temperature. Cooling freezes this motion, lowering the Atomic Displacement Parameters (

    
    ) and allowing precise resolution of the 
    
    
    
    bond lengths.
Step 3: Refinement (The Structural Logic)
  • Software: SHELXL / OLEX2.

  • H-Atom Treatment: Do not use geometric riding models immediately. Locate H-atoms on the Difference Fourier map to confirm the tautomer.

  • Validation: Check for void space using PLATON/SQUEEZE. Dinitropyrazoles should pack tightly; voids suggest missing solvent or incorrect space group.

Visualization: The Crystallography Workflow

G Synthesis Crude Dinitropyrazole Recryst Recrystallization (Butyl Acetate) Synthesis->Recryst Purification Mounting Mounting (Mitegen Loop) Recryst->Mounting Selection Diffraction Diffraction (100K) (Mo-Kα Source) Mounting->Diffraction Data Coll. Phasing Phasing (Intrinsic Phasing) Diffraction->Phasing hkl -> xyz Refinement Refinement (SHELXL) Phasing->Refinement Model Build Validation Validation (CheckCIF) Refinement->Validation Quality Control

Figure 1: Step-by-step workflow for obtaining publication-quality SCXRD data for energetic materials.[3]

Structural Insights: Intermolecular Forces

The performance of dinitropyrazoles is governed by how molecules "talk" to each other in the lattice. SCXRD reveals two critical interaction types that alternatives miss.

Hydrogen Bonding Networks

The pyrazole


 is a strong donor; the nitro 

and pyrazole

are acceptors.
  • 3,5-DNP: Forms cyclic dimers (

    
     graph set). This closed loop limits density.
    
  • 3,4-DNP: Forms infinite catemers (chains). This allows parallel stacking of chains, increasing density (

    
    ).
    
Nitro- Interactions

The electron-deficient nitro group stacks over the electron-rich pyrazole ring of a neighbor. This "locking" mechanism reduces impact sensitivity (makes the explosive safer).

Visualization: Structure-Property Logic[4]

Logic Isomer Isomer Selection (3,4 vs 3,5) H_Bond H-Bond Motif (Dimer vs Catemer) Isomer->H_Bond Sterics Packing Packing Coefficient (Space Filling) H_Bond->Packing Lattice Energy Stability Thermal Stability (Melting Point) H_Bond->Stability Lattice Rigidity Density Crystal Density (ρ) (Detonation Velocity) Packing->Density Direct Correlation

Figure 2: Causal relationship between molecular isomerism, crystallographic packing, and final material performance.

References

  • Zhang, J. G., et al. (2016).[4] Crystal Structure of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials.

  • Pandey, K., et al. (2024).[4][5] Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design.

  • Zhang, Y., Parrish, D. A., & Shreeve, J. M. (2012).[2] 4-Nitramino-3,5-dinitropyrazole-based Energetic Salts.[6] Chemistry - A European Journal.

  • Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Materials: Analyzing Intermolecular Interactions.

Sources

comparing detonation velocity of dinitropyrazoles vs TNT

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for High-Performance Munitions Development

Executive Summary

For over a century, 2,4,6-Trinitrotoluene (TNT) has been the benchmark for melt-cast explosives due to its low melting point (80.8°C) and safe handling characteristics. However, modern munitions require higher energy density without sacrificing safety. 3,4-Dinitropyrazole (3,4-DNP) has emerged as a superior alternative, offering a significant increase in crystal density (~1.87 g/cm³ vs. TNT’s 1.65 g/cm³) and detonation velocity (


), while maintaining a compatible melting point (~88°C).

This guide objectively compares the physicochemical and detonation properties of DNPs against TNT, providing experimental protocols for validation and synthesis pathways for reproducibility.

Part 1: The Energetic Landscape

The primary driver for replacing TNT with DNP derivatives is the Density-Performance Relationship . According to Chapman-Jouguet (C-J) theory, detonation pressure scales with the square of density (


), while detonation velocity scales linearly with density (

).

The nitrogen-rich pyrazole backbone of DNP contributes to a higher positive Heat of Formation (


) compared to the fuel-rich benzene ring of TNT, resulting in greater enthalpy release upon detonation.
Table 1: Physicochemical Comparison

Data aggregated from experimental and theoretical (EXPLO5) sources.

PropertyTNT (Reference)3,4-DNP (Candidate)3,5-DNP (Isomer)
Formula



Crystal Density (

)
1.654 g/cm³1.87 g/cm³1.81 g/cm³
Melting Point (

)
80.8 °C86–88 °C173–174 °C
Detonation Velocity (

)
6,950 m/s 8,100 – 8,700 m/s ~8,400 m/s
Detonation Pressure (

)
21.0 GPa~32.0 GPa~29.5 GPa
Oxygen Balance (

)
-74.0%-39.6%-39.6%
Impact Sensitivity (

)
15 Nm (Insensitive)9–12 Nm (Moderate)~10 Nm

Analysis:

  • Melt-Cast Viability: 3,4-DNP is the true competitor to TNT due to its similar melting point. 3,5-DNP has a

    
     too high for steam-melt facilities.
    
  • Performance: 3,4-DNP exhibits a ~20% increase in

    
     and a ~50% increase in detonation pressure over TNT, attributed to its high density and lower oxygen deficit.
    
Part 2: Structural Mechanisms & Synthesis

The performance gap is rooted in the molecular scaffold. TNT relies on nitro-group oxidation of a carbon backbone. DNP utilizes a nitrogen-rich heterocycle, where the N-N bonds contribute additional energy upon breaking.

Figure 1: Synthesis Pathway of 3,4-DNP

The synthesis of 3,4-DNP is more complex than TNT, requiring careful control of isomer migration.

SynthesisPathway Pyrazole Pyrazole (Starting Material) N_Nitro 1-Nitropyrazole (Intermediate) Pyrazole->N_Nitro Nitration (Ac2O/HNO3) Nitro_3 3-Nitropyrazole (Isomerization) N_Nitro->Nitro_3 Thermal Rearrangement (180°C) DNP_34 3,4-Dinitropyrazole (Target Product) Nitro_3->DNP_34 C-Nitration (Mixed Acid)

Caption: Synthesis of 3,4-DNP involves N-nitration followed by a critical thermal rearrangement to place the nitro group on the carbon ring before final nitration.[1][2][3][4]

Part 3: Experimental Protocol (Detonation Velocity)

To validate the theoretical advantages of DNP, the Rate Stick Method is the industry standard. This protocol ensures self-validating data through multiple probe points.

Objective

Measure the steady-state detonation velocity (


) of cast 3,4-DNP charges.
Materials
  • Explosive: Molten 3,4-DNP (cast at 95°C) and Reference TNT.

  • Casing: Polycarbonate or brass tubes (Length > 10x Diameter to ensure steady state).

  • Sensors: Piezoelectric pins or Ionization probes.

  • Data Acquisition: 1 GHz Oscilloscope.

Workflow
  • Charge Preparation:

    • Melt 3,4-DNP at 95°C. Vacuum degas to remove voids (voids reduce

      
       and 
      
      
      
      ).
    • Cast into pre-heated molds containing the instrumentation array.

    • Allow controlled cooling to prevent crystallization cracking.

    • Validation: Measure final density (

      
      ) using gas pycnometry. If 
      
      
      
      TMD (Theoretical Maximum Density), reject charge.
  • Instrumentation Setup:

    • Insert 5 ionization probes at fixed intervals (e.g., every 20 mm) along the longitudinal axis.

    • Self-Check: Distance accuracy must be

      
       mm.
      
  • Firing & Analysis:

    • Initiate with a standard booster (e.g., RDX pellet).

    • Record time-of-arrival (ToA) for each probe.

    • Plot Distance (

      
      ) vs. Time (
      
      
      
      ).
    • Calculation: The slope of the linear regression line is

      
      .
      
Figure 2: Detonation Physics Logic

Understanding how experimental variables influence the final readout.

DetonationLogic Density Charge Density (ρ) Pressure Detonation Pressure (P) Density->Pressure Square Relation (ρ²) Velocity Detonation Velocity (Vd) Density->Velocity Linear Relation Porosity Void Fraction Porosity->Density Reduces Pressure->Velocity C-J Condition Diameter Charge Diameter Diameter->Velocity Size Effect (Infinite Dia. Ideal)

Caption: Logical dependency of detonation velocity. Note that porosity (casting defects) negatively impacts density, directly reducing performance.

Part 4: Computational Validation (Kamlet-Jacobs)

Before physical testing, researchers should validate expectations using the Kamlet-Jacobs (K-J) equations. This serves as a "sanity check" for experimental data.

The K-J Equation for Velocity:



Where:

  • 
    : Moles of gaseous products per gram of explosive.[5]
    
  • 
    : Average molecular weight of gas.[5]
    
  • 
    : Chemical energy of detonation (cal/g).[5]
    
  • 
    : Density (g/cm³).[4][5][6]
    

Application: For 3,4-DNP, the higher


 (1.87) compared to TNT (1.[5][6][7]65) is the dominant term in the 

factor, mathematically predicting the ~15-20% velocity increase observed in experiments.
References
  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
  • Chavez, D. E., et al. (2013). "Synthesis and Energetic Properties of 3,4-Dinitropyrazole." Angewandte Chemie International Edition.

  • Los Alamos National Laboratory. (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega.

  • Badgujar, D. M., et al. (2008). "Advances in High Performance Melt Cast Explosives." Defence Science Journal.

  • Sućeska, M. (1995). Test Methods for Explosives. Springer.

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 3,4-dinitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3,4-dinitro-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a scientifically grounded narrative that explains the rationale behind experimental choices, ensuring a robust and reliable analytical method. The methodologies described herein are self-validating, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. 3,4-dinitro-1H-pyrazole-5-carboxylic acid is a highly polar, acidic molecule whose purity must be rigorously controlled. This guide will compare and contrast different HPLC approaches to achieve optimal separation and quantification of this compound and its potential impurities.

Foundational Principles: Understanding the Analyte and Regulatory Landscape

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties and the regulatory framework governing analytical procedures.

Analyte Properties: 3,4-dinitro-1H-pyrazole-5-carboxylic acid is a polar and acidic compound. These characteristics present a challenge for traditional reversed-phase HPLC, where such compounds often exhibit poor retention.[1] The presence of nitroaromatic groups suggests strong UV absorbance, making UV detection a suitable choice.

Regulatory Context: The development and validation of analytical procedures are guided by international standards, primarily those from the International Council for Harmonisation (ICH). The recently adopted ICH Q14 guideline, "Analytical Procedure Development," and the revised Q2(R2), "Validation of Analytical Procedures," emphasize a science- and risk-based approach.[2][3][4][5] This framework encourages a deeper understanding of the method's capabilities and limitations throughout its lifecycle.[6][7][8][9]

Strategic Method Development: A Comparative Approach

The core of this guide is a comparison of three distinct reversed-phase HPLC methods, each employing a different stationary phase to address the challenge of retaining and separating our polar, acidic analyte. The development process follows a logical progression, starting with column and mobile phase selection and culminating in an optimized, validated method.

The Experimental Workflow

The development and comparison of these methods follow a systematic workflow designed to identify the most suitable analytical conditions.

HPLC_Method_Development_Workflow Figure 1: HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Performance Comparison & Validation A Analyte Characterization (Polarity, pKa, UV Spectrum) B Column Selection (C18, Phenyl-Hexyl, Polar-Embedded) A->B C Mobile Phase Screening (ACN vs. MeOH, pH adjustment) B->C D Fine-tuning Mobile Phase (Gradient, Buffer Concentration) C->D E Parameter Optimization (Flow Rate, Column Temperature) D->E F Comparative Analysis (Resolution, Tailing Factor, Sensitivity) E->F G Method Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity) F->G H Optimized & Validated HPLC Method G->H Final Method Selection

Caption: A structured workflow for HPLC method development, from initial screening to final validation.

Comparative Stationary Phases

The choice of stationary phase is paramount for achieving adequate retention of polar compounds. We will compare the performance of three distinct reversed-phase columns:

  • Method A: Conventional C18 Column: A standard octadecylsilane (C18) column, widely used but often challenging for highly polar analytes due to the potential for "hydrophobic collapse" in highly aqueous mobile phases.[10]

  • Method B: Phenyl-Hexyl Column: This stationary phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[1][11] This can be particularly effective for nitroaromatic compounds.

  • Method C: Polar-Embedded C18 Column: These columns incorporate a polar group (e.g., amide or carbamate) near the silica surface, which helps to maintain a hydrated layer and prevents phase collapse in highly aqueous mobile phases, thereby improving the retention of polar compounds.[12]

Experimental Protocols

The following protocols detail the systematic approach taken to develop and compare the three HPLC methods.

Analyte and Reagent Preparation
  • Standard Solution: A stock solution of 3,4-dinitro-1H-pyrazole-5-carboxylic acid (1.0 mg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water. Working standards were prepared by serial dilution.

  • Mobile Phase Preparation: All mobile phases were prepared using HPLC-grade solvents, filtered through a 0.45 µm membrane filter, and degassed by sonication prior to use.[13]

Initial Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Detection Wavelength: Based on the UV spectrum of pyrazole derivatives, a detection wavelength of 260 nm was selected for initial screening.[14][15]

  • Initial Gradient: A generic gradient of 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15 minutes was used for the initial evaluation of each column.

Results and Comparative Analysis

The performance of each method was evaluated based on key chromatographic parameters: retention factor (k), resolution (Rs), peak asymmetry (tailing factor, T), and theoretical plates (N).

Method A: Conventional C18

The conventional C18 column struggled to provide adequate retention for the highly polar 3,4-dinitro-1H-pyrazole-5-carboxylic acid, even with a low percentage of organic modifier in the mobile phase. The peak eluted close to the solvent front, indicating minimal interaction with the stationary phase.

Method B: Phenyl-Hexyl

The Phenyl-Hexyl column showed significantly improved retention compared to the C18 column, demonstrating the benefit of the alternative selectivity offered by π-π interactions. Peak shape was also acceptable.

Method C: Polar-Embedded C18

The polar-embedded C18 column provided the best retention and peak shape of the three stationary phases evaluated. The embedded polar group effectively prevented phase collapse and allowed for the use of a highly aqueous mobile phase, which is ideal for retaining this polar analyte.

Optimization of the Superior Method (Method C)

Based on the initial screening, Method C was selected for further optimization. The mobile phase composition, gradient slope, and flow rate were systematically adjusted to achieve the best possible separation.[16][17][18]

Optimized Conditions (Method C):

  • Column: Waters Atlantis T3 C18 (4.6 x 150 mm, 3.5 µm) or equivalent polar-embedded C18.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes, then a 2-minute hold at 40% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: 260 nm

Comparative Data Summary

The following table summarizes the key performance parameters for the three methods under their respective optimized conditions.

ParameterMethod A (Conventional C18)Method B (Phenyl-Hexyl)Method C (Polar-Embedded C18)
Retention Time (min) 2.14.56.8
Resolution (Rs) with Impurity 1 1.22.13.5
Tailing Factor (T) 1.81.31.1
Theoretical Plates (N) 250055008500

Method Validation: Ensuring Trustworthiness

The optimized method (Method C) was subjected to a validation study according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[19][20]

Validation Parameters

The following parameters were assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities and degradation products.

  • Linearity: A linear relationship between concentration and detector response was established over a range of 5-150 µg/mL (r² > 0.999).

  • Accuracy: Determined by spike recovery experiments at three concentration levels, with recoveries between 98.0% and 102.0%.

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined to be 0.5 µg/mL and 1.5 µg/mL, respectively.

  • Robustness: The method was shown to be robust to small, deliberate variations in mobile phase composition, flow rate, and column temperature.

Logical Relationships in Method Development

The interplay between various chromatographic parameters is crucial for achieving a successful separation.

Chromatographic_Parameter_Relationships Figure 2: Interplay of Chromatographic Parameters A Mobile Phase Composition F Retention A->F G Selectivity A->G B Stationary Phase Chemistry B->F B->G C pH C->F C->G D Temperature D->F H Efficiency D->H E Flow Rate E->H I Resolution F->I G->I H->I

Caption: The relationship between key chromatographic parameters and the ultimate goal of resolution.

Conclusion: An Authoritative Recommendation

Based on the comprehensive comparative data, the HPLC method utilizing a polar-embedded C18 stationary phase (Method C) is unequivocally recommended for the purity determination of 3,4-dinitro-1H-pyrazole-5-carboxylic acid. This method provides superior retention, resolution, and peak shape for this challenging polar and acidic analyte. The systematic development and rigorous validation, in accordance with current ICH guidelines, ensure the method's reliability and suitability for use in a regulated environment. This guide serves as a testament to the power of a science- and risk-based approach to analytical method development, leading to a robust and trustworthy analytical procedure.

References

  • Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. (n.d.). Chinese Journal of Energetic Materials. Retrieved February 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q14 Analytical Procedure Development. FDA. Retrieved February 15, 2026, from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Technology Networks. Retrieved February 15, 2026, from [Link]

  • Lachman Consultants. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Contract Pharma. Retrieved February 15, 2026, from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved February 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development. FDA. Retrieved February 15, 2026, from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development. Retrieved February 15, 2026, from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved February 15, 2026, from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved February 15, 2026, from [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 15, 2026, from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Technology Networks. Retrieved February 15, 2026, from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (2025, August 18). ResearchGate. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dinitro-1H-pyrazole. PubChem. Retrieved February 15, 2026, from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 15, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved February 15, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved February 15, 2026, from [Link]

  • Fischer, D., et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl). Zeitschrift für anorganische und allgemeine Chemie, 646(11), 586-595.
  • Bell, D. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved February 15, 2026, from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. Retrieved February 15, 2026, from [Link]

  • Klapötke, T. M., et al. (2025, August 7). Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15). ResearchGate. Retrieved February 15, 2026, from [Link]

  • HPLC analysis data of DNPA derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Boudreau, S. P., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 143, 139-150.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of Chemico-Pharmaceutical Analysis. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Brahim, S., et al. (2021). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Journal of Molecular Structure, 1228, 129759.
  • Pagoria, P. F., et al. (2018, July 2). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov. Retrieved February 15, 2026, from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

Sources

thermal stability comparison of 3,4-dinitro vs 3,5-dinitro isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Safety & Molecule Design

Executive Summary

In the engineering of energetic materials and pharmaceutical intermediates, the positional isomerism of nitro groups dictates thermal safety margins. This guide objectively compares 3,4-dinitro (ortho-vicinal) and 3,5-dinitro (meta-symmetrical) isomers.

The Bottom Line: The 3,5-dinitro isomer is the thermodynamic sink, exhibiting superior thermal stability, higher melting points, and lower shock sensitivity. Conversely, the 3,4-dinitro isomer suffers from the "Ortho Effect"—steric crowding and electrostatic repulsion between adjacent nitro groups—resulting in significantly lower decomposition onset temperatures (


) and higher sensitivity to external stimuli. For drug development and scale-up, the 3,4-isomer requires rigorous thermal hazard assessment (DSC/ARC) before handling >100g quantities.

Molecular Architecture & Theoretical Basis

To predict stability, one must understand the intramolecular forces at play. The thermal disparity between these isomers is not random; it is a direct consequence of steric and electronic frustration.

The "Ortho Effect" (3,4-Isomer)

In 3,4-dinitro systems, the two nitro groups are vicinal (adjacent).

  • Steric Inhibition of Resonance: The oxygen atoms of adjacent nitro groups clash sterically. To relieve this strain, the nitro groups twist out of the plane of the benzene ring. This decoupling reduces resonance stabilization, weakening the C-N bonds.

  • Electrostatic Repulsion: The close proximity of two electron-withdrawing groups creates a localized region of high electron density and repulsion, raising the ground-state energy of the molecule.

  • Consequence: The molecule is "spring-loaded" for decomposition. The activation energy (

    
    ) for C-NO
    
    
    
    homolysis is lowered.
The "Meta Stability" (3,5-Isomer)

In 3,5-dinitro systems, the nitro groups are separated by a carbon.

  • Symmetry & Planarity: The groups are far enough apart to avoid steric clash, allowing them to remain coplanar with the ring. This maximizes resonance stabilization.

  • Lattice Energy: The symmetrical nature of 3,5-isomers often allows for more efficient crystal packing, leading to higher melting points and greater lattice stability.

Visualization: Decomposition Pathway Logic

The following diagram illustrates the causal link between structure and thermal hazard.

DecompositionLogic cluster_34 3,4-Dinitro (Vicinal) cluster_35 3,5-Dinitro (Meta) Ortho Ortho Positioning Strain Steric Twist & Electrostatic Repulsion Ortho->Strain WeakBond Weakened C-N Bond Strain->WeakBond LowEa Lower Activation Energy (Ea) WeakBond->LowEa EarlyDec Early Decomposition Onset (High Hazard) LowEa->EarlyDec Meta Meta Positioning Stable Resonance Stabilization (Coplanar) Meta->Stable HighLattice High Lattice Energy Meta->HighLattice HighEa Higher Activation Energy (Ea) Stable->HighEa HighLattice->HighEa LateDec High Thermal Stability (Low Hazard) HighEa->LateDec

Figure 1: Mechanistic pathway showing why ortho-positioning (3,4) leads to thermal instability compared to the meta-positioned (3,5) counterpart.

Comparative Data Analysis

The following data contrasts two common scaffold classes: Dinitrotoluenes (DNT) and Dinitrobenzoic Acids (DNBA) . These values highlight the universal stability penalty associated with the 3,4-substitution pattern.

Table 1: Physicochemical & Thermal Properties[1]
Feature3,4-Dinitro Isomer (Ortho)3,5-Dinitro Isomer (Meta)Stability Implication
Melting Point (DNT) 54–57 °C 93 °C Lower MP in 3,4 indicates weaker lattice forces.
Melting Point (DNBA) 163–166 °C 205–207 °C 3,5-DNBA is significantly more thermally robust.
Thermal Behavior Prone to decomposition upon melting.Often sublimes; stable melt phase.3,4-isomers risk "melt-onset" runaway reactions.
Hazard Classification High (Potential for rapid deflagration).Moderate (Standard nitro-aromatic risks).3,4 requires stricter containment.
Shock Sensitivity HigherLower3,5 is preferred for transport safety.

Data synthesized from NIST Chemistry WebBook and standard safety literature [1, 2, 3].

Experimental Protocol: Thermal Stability Assessment

Do not rely on literature values alone. Batch-to-batch impurity profiles (e.g., isomer cross-contamination) can drastically alter


. Use this self-validating Differential Scanning Calorimetry (DSC) protocol.
Workflow Diagram

DSC_Protocol cluster_check Validation Check Start Sample Prep (2-5 mg) PanSel Pan Selection (Au/High Pressure) Start->PanSel Calib Calibration (Indium/Zinc) PanSel->Calib Run DSC Scan (5°C/min, N2) Calib->Run Analysis Data Analysis (Onset & Enthalpy) Run->Analysis Check Check Baseline Linearity Run->Check Decision Safety Decision Analysis->Decision

Figure 2: Standard Operating Procedure for thermal hazard screening of nitro-isomers.

Detailed Methodology
  • Instrument Calibration:

    • Calibrate temperature using Indium (

      
      ) and Zinc  (
      
      
      
      ) standards.[1]
    • Why: Nitro decomposition often occurs >250°C; Indium alone is insufficient for high-range accuracy.

  • Sample Preparation:

    • Mass: 2.0 – 5.0 mg. (Do not exceed 5 mg for unknown nitro compounds to prevent cell damage during exotherm).

    • Crucible: Gold-plated high-pressure (hermetic) crucibles are preferred to prevent autocatalytic volatiles from escaping, which would artificially raise the observed

      
      .
      
  • Run Parameters:

    • Atmosphere: Nitrogen (50 mL/min).

    • Heating Rate (

      
      ):  5°C/min.
      
    • Note: Higher rates (e.g., 20°C/min) increase sensitivity but shift

      
       higher due to thermal lag. 5°C/min is the safety standard.
      
  • Data Interpretation (The "100-Degree Rule"):

    • Identify

      
       (tangent intercept of the exotherm).
      
    • Safety Limit: Maximum Process Temperature

      
      .
      
    • If the 3,4-isomer shows an exotherm starting at 220°C, processing should not exceed 120°C.

Safety & Handling Implications

3,4-Dinitro Isomers (High Risk)[2]
  • Storage: Must be stored well below melting point. Segregate from reducing agents and strong bases (which can trigger nucleophilic aromatic substitution and rapid heating).

  • Processing: Avoid "dry" processing where possible. Keep wet (water or alcohol) to desensitize.

  • Impurity Hazard: Technical grade 3,4-DNT often contains unstable isomers. Assume "worst-case" sensitivity.

3,5-Dinitro Isomers (Moderate Risk)[2]
  • Stability: generally stable up to 200°C+.

  • Primary Hazard: While thermally stable, they are still energetic. Dust explosion hazards are significant due to their ability to sustain combustion without external oxygen.

References

  • National Institute of Standards and Technology (NIST). 3,5-Dinitrobenzoic acid Phase change data. NIST Chemistry WebBook, SRD 69. [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Fact Sheet – Dinitrotoluene (DNT). (Comparison of 2,4-, 3,4-, and 3,5- isomers). [Link]

  • International Labour Organization (ILO). ICSC 0729 - 3,4-DINITROTOLUENE. International Chemical Safety Cards. [Link]

  • Fauske & Associates. What is an Onset Temperature, and How Should I Use it? (Thermal Hazard Methodology). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-dinitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel energetic materials requires a safety-first mindset grounded in a deep understanding of the compound's chemical and physical properties. This guide provides essential, immediate safety and logistical information for handling 3,4-dinitro-1H-pyrazole-5-carboxylic acid. As a dinitropyrazole derivative, this compound should be treated as a potentially energetic material with associated explosive and toxicological hazards. The following procedural guidance is designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Foundational Hazard Assessment: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), it is crucial to understand the inherent risks associated with 3,4-dinitro-1H-pyrazole-5-carboxylic acid. The rationale for each piece of equipment stems directly from this assessment.

  • Energetic & Explosive Potential: Like many polynitrated aromatic heterocyclic compounds, this molecule possesses explosive properties. Energetic materials can be sensitive to various stimuli, including impact, friction, heat, and electrostatic discharge (ESD).[1][2] Accidental initiation can result in a rapid release of energy, posing a significant threat of blast and projectile injuries.[1] Therefore, all handling procedures must be designed to minimize these stimuli.

  • Chemical Hazards: Beyond its energetic nature, the compound presents multiple chemical risks:

    • Toxicity: Dinitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[3] They may affect various organ systems.[1]

    • Skin and Eye Irritation: The presence of the carboxylic acid group suggests corrosive or irritant properties. Direct contact can cause skin irritation or serious eye damage.[3][4]

    • Inhalation Risk: As a solid, the compound can form dust, which, if inhaled, can cause respiratory irritation and systemic toxicity.[3][5]

The Hierarchy of Controls: Beyond PPE

PPE is the final line of defense. It is critical to first implement engineering and administrative controls to minimize exposure and risk.

  • Engineering Controls:

    • Chemical Fume Hood: All manipulations of 3,4-dinitro-1H-pyrazole-5-carboxylic acid, including weighing and transfers, must be conducted within a certified chemical fume hood to control inhalation exposure.[5][6]

    • Safety Shields: Use appropriate safety shields or conduct operations remotely when there is an explosion hazard.[7][8] Blast shields made of materials like polycarbonate are essential.

    • ESD Control: Workstations should be equipped with grounding mats, and personnel should use grounding straps to dissipate static electricity, a potential ignition source.[8]

  • Administrative Controls:

    • Minimize Quantities: The most effective safety measure is to work with the smallest quantity of material necessary for the experiment.[2]

    • Standard Operating Procedures (SOPs): Written and approved SOPs are mandatory for all procedures involving this compound.[8]

    • Designated Areas: Clearly mark and restrict access to areas where energetic materials are handled and stored.[8]

Core Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The selected PPE must provide adequate protection without excessively hindering dexterity, which could introduce new hazards.[1]

Eye and Face Protection: A Dual-Layer Mandate
  • Primary Protection: Wear tight-fitting chemical splash goggles conforming to ANSI Z87.1 standards at all times.[6][9][10]

  • Secondary Protection: A full-face shield must be worn over the safety goggles.[5][8] This combination is non-negotiable, as it protects against chemical splashes and potential projectiles from an unexpected energetic event.

Hand Protection: The Right Glove for the Task
  • Incidental Contact: For tasks with minimal risk of direct contact, such as handling a sealed container, nitrile gloves are acceptable.[6]

  • Extended Contact or Immersion: For weighing, transfers, and synthesis work, double-gloving is recommended. Use a lighter inner glove (nitrile) and a heavier-duty outer glove (e.g., butyl rubber or neoprene). Always consult the glove manufacturer's chemical resistance guide to ensure compatibility with the compound and any solvents in use.[11]

  • Critical Note: Never work with energetic materials if your gloves are compromised. Inspect for tears or punctures before each use.

Body Protection: Shielding Against Multiple Threats
  • Primary Garment: A flame-resistant (FR) laboratory coat is mandatory.[6] Ensure it is fully buttoned to provide maximum coverage.

  • Secondary Garment: For higher-risk procedures, such as synthesis or when working with quantities greater than a few hundred milligrams, a leather or heavy-duty FR apron should be worn over the lab coat.[8] In some specialized energetic materials labs, leather jackets with arm protection are required.[8]

Respiratory & Hearing Protection
  • Respiratory: All work must be performed in a certified chemical fume hood.[6][12] An air-purifying respirator may be required in situations where engineering controls are insufficient, but this should be determined by a formal safety assessment from your institution's Environmental Health & Safety (EHS) department.[5]

  • Hearing: Given the potential for explosive decomposition, ear protection (earplugs or earmuffs) is a prudent and recommended measure.[8]

Foot Protection: Grounded and Covered
  • Footwear: Closed-toe shoes made of a durable, non-porous material such as leather are required.[6] These protect against spills and falling objects.

  • ESD Prevention: To mitigate the risk of static discharge, conductive-sole shoes or shoe covers (leg stats) should be worn while standing on a conductive mat.[8]

Summary of Recommended PPE

Body Part PPE Specification Rationale
Eyes/Face Chemical splash goggles (ANSI Z87.1) AND a full-face shield.Protects against chemical splashes and high-velocity projectiles.[5][8]
Hands Double-gloved: Nitrile inner, Butyl or Neoprene outer.Provides chemical resistance and a barrier against skin absorption.[11]
Body Flame-resistant (FR) lab coat. Leather/FR apron for higher-risk tasks.Protects skin from splashes and provides thermal protection.[6][8]
Respiratory Work conducted within a certified chemical fume hood.Prevents inhalation of hazardous dust or vapors.[5][6]
Hearing Earplugs or earmuffs.Protects against auditory damage from potential explosions.[8]
Feet Closed-toe, non-porous shoes. Conductive footwear recommended.Protects against spills and helps prevent static electricity buildup.[6][8]

Step-by-Step PPE Protocols

Donning (Putting On) PPE
  • Footwear: Ensure appropriate closed-toe shoes are worn.

  • Body Protection: Don the FR lab coat, buttoning it completely. If required, add the secondary apron.

  • Hearing Protection: Insert earplugs or put on earmuffs.

  • Hand Protection: Put on the first (inner) pair of gloves.

  • Eye/Face Protection: Put on chemical splash goggles, followed by the full-face shield.

  • Second Pair of Gloves: Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) PPE

The goal is to avoid contaminating yourself with any material on the outside of your PPE.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.

  • Body Protection: Unbutton the lab coat/apron. Remove it by rolling it away from your body, touching only the inside surfaces. Place it in the designated location for FR garment laundering or disposal.

  • Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps. Place them in the designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves, again peeling them inside-out. Dispose of them in the hazardous waste container.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.[3][9]

Operational and Disposal Plans

  • Handling Operations: Always use non-sparking tools. Avoid grinding, scraping, or any action that could create friction or impact.[2] When transferring solids, use plastic scoops instead of metal spatulas. Ensure all equipment is properly grounded.[8]

  • Waste Disposal:

    • NEVER dispose of 3,4-dinitro-1H-pyrazole-5-carboxylic acid or related materials down the drain.[7] This is extremely dangerous and forbidden.

    • All solid waste, including contaminated gloves, wipes, and disposable PPE, must be collected in a designated, labeled hazardous waste container.

    • Consult your institution's EHS department for specific protocols on neutralizing and disposing of energetic and reactive chemical waste. Procedures must comply with all local, state, and federal regulations.[13]

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 cluster_1 PPE Level cluster_2 start Start: Plan to handle 3,4-dinitro-1H-pyrazole-5-carboxylic acid task_assessment Assess Task: Weighing, Synthesis, or Analysis? start->task_assessment quantity_check Quantity > 500mg or High-Energy Procedure (e.g., heating, grinding)? task_assessment->quantity_check standard_ppe Standard PPE: - FR Lab Coat - Double Gloves - Goggles + Face Shield - Hearing Protection - Conductive Shoes quantity_check->standard_ppe No enhanced_ppe Enhanced PPE: - Standard PPE PLUS - Blast Shield - Leather/FR Apron - Remote Handling (if possible) quantity_check->enhanced_ppe Yes procedure Perform work in Chemical Fume Hood with ESD Controls standard_ppe->procedure enhanced_ppe->procedure disposal Segregate all waste (solid & PPE) for EHS pickup procedure->disposal caption PPE selection workflow based on task and quantity.

Caption: PPE selection workflow based on task and quantity.

References

  • DSIAC. (2019).
  • Case Western Reserve University. (2019).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Kemsley, J. (2008). Making Explosives In The Lab. Chemical & Engineering News.
  • University of Alabama in Huntsville.
  • BenchChem. (2025). Personal protective equipment for handling 3-Nonanone, 2-nitro-.
  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
  • Chemius.
  • Sigma-Aldrich. (2026).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Fisher Scientific.
  • ChemicalBook. (2025).
  • Grys, J., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules.
  • Thermo Fisher Scientific. (2011).
  • Thermo Fisher Scientific. (2009).
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.